3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide
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Overview
Description
3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide is a complex organic compound known for its unique chemical structure and properties. This compound features a triazole ring, a pyrimidine ring, and multiple trifluoromethyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide typically involves multiple steps, including the formation of the triazole and pyrimidine rings, followed by their coupling. One common method involves the use of carbonyl reductase from Lactobacillus kefir for the reduction of 3,5-bis(trifluoromethyl)acetophenone . This biocatalytic approach offers high enantioselectivity and efficiency.
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced biocatalytic processes to ensure high yield and purity. The use of recombinant E. coli strains expressing specific enzymes has been shown to be effective in producing high concentrations of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, often facilitated by the presence of trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrosilanes for reduction and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of specific catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield alcohols or other reduced forms of the compound, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to stabilize transition states and activate substrates through hydrogen bonding . This makes it an effective catalyst and a valuable tool in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a catalyst in organic transformations.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in the synthesis of various organic compounds.
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Another compound with similar functional groups and applications.
Uniqueness
What sets 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide apart is its combination of a triazole and pyrimidine ring, along with multiple trifluoromethyl groups. This unique structure provides enhanced stability and reactivity, making it a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C17H10F6N6O |
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Molecular Weight |
428.29 g/mol |
IUPAC Name |
3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide |
InChI |
InChI=1S/C17H10F6N6O/c18-16(19,20)11-1-9(2-12(3-11)17(21,22)23)15-27-8-29(28-15)6-13(14(24)30)10-4-25-7-26-5-10/h1-8H,(H2,24,30) |
InChI Key |
JFBAVWVBLRIWHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C3=CN=CN=C3)C(=O)N |
Origin of Product |
United States |
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